3-Cyano-2-fluoropyridine

Overview

Description

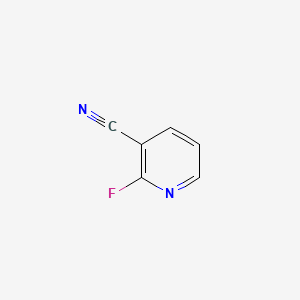

3-Cyano-2-fluoropyridine is a chemical compound that belongs to the class of organic compounds known as fluoropyridines. These compounds are characterized by the presence of a fluorine atom and a cyano group attached to a pyridine ring. The specific structure of this compound includes a cyano group at the third position and a fluorine atom at the second position of the pyridine ring. This compound is of interest due to its potential applications in various chemical reactions and as an intermediate in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 3-cyano-2-fluoropyridines has been achieved through nucleophilic substitution reactions. Precursors with a leaving group at the 2-position are treated with potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF) in polar aprotic solvents such as DMF and DMSO. The most effective leaving group for this transformation is the ionic tetrahydrothiophenium fragment, with methanesulfonyl and halides like bromide and chloride being less effective. The mild conditions and the convenience of one-step synthesis of the tetrahydrothiophenium salts from 2(1H)-pyridinethiones make this method advantageous for preparing ring-fluorinated pyridines .

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been elucidated using low-temperature X-ray single-crystal experiments. The crystal structures revealed that in the case of 3-cyanopyridine, the N-ring atom is involved in the shortest intermolecular contact. The hydrogen bond type interactions observed are weak but significant for the development of polymeric chains in the crystal lattice .

Chemical Reactions Analysis

This compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, it can be used as a building block in [3+3] cycloaddition reactions catalyzed by copper and base to produce highly functionalized 4-fluoropyridines, which can be further diversified by reaction with different nucleophiles . Additionally, it can be involved in one-pot synthesis methods leading to the formation of diverse heterocyclic compounds, such as thieno[2,3-b]pyridines and other polyannulated systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the cyano and fluorine substituents on the pyridine ring. These substituents can affect the compound's reactivity, boiling point, solubility, and other physicochemical characteristics. The presence of the fluorine atom, in particular, can enhance the compound's stability and its potential for forming hydrogen bonds, which may be beneficial in the development of materials with specific properties .

Scientific Research Applications

Synthesis Techniques

3-Cyano-2-fluoropyridine has been synthesized using various techniques, highlighting its significance in chemical research. For instance, Shestopalov et al. (2009) demonstrated the synthesis from readily available precursors via nucleophilic substitution, emphasizing the efficiency of ionic tetrahydrothiophenium as a leaving group (Shestopalov et al., 2009). Similarly, the work by Chapyshev et al. (2014) on the synthesis and structure of asymmetric 2,4,6-triazidopyridines utilized 3-cyanotetrafluoropyridine, a related compound, in their reactions (Chapyshev et al., 2014).

Medical Imaging Applications

In the field of medical imaging, Carroll et al. (2007) discussed the use of fluorine-18 labeled fluoropyridines, like this compound, in Positron Emission Tomography (PET) imaging, highlighting the importance of stable fluorine positioning for effective radiotracers (Carroll et al., 2007).

Chemical Synthesis and Herbicidal Activity

The synthesis and herbicidal activity of related compounds have been a focus of research as well. Liu et al. (2005) synthesized 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates, demonstrating their effectiveness as herbicidal inhibitors (Liu et al., 2005). This indicates the potential agricultural applications of such compounds.

Structural Analysis and Metallation Studies

Marsais and Quéguiner (1983) conducted a comprehensive review on the metallation of π-deficient heteroaromatic compounds, including studies on 3-fluoropyridine metallation, which is closely related to the chemistry of this compound (Marsais & Quéguiner, 1983). This study contributes to a deeper understanding of the reactivity of such compounds.

Mechanism of Action

Target of Action

It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Mode of Action

The mode of action of 3-Cyano-2-fluoropyridine involves a nucleophilic substitution of a leaving group in the 2-position with KF or Bu4NF in polar aprotic solvents such as DMF and DMSO .

Biochemical Pathways

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Result of Action

Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .

Action Environment

The synthesis of fluoropyridines is known to be influenced by the presence of fluorine atoms in the lead structures .

Safety and Hazards

Future Directions

Fluoropyridines, including 3-Cyano-2-fluoropyridine, have been the subject of increasing interest due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including the development of new agricultural products, organic semiconductors, and pharmaceuticals .

properties

IUPAC Name |

2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIDQCCXMGJOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382539 | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3939-13-7 | |

| Record name | 2-Fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

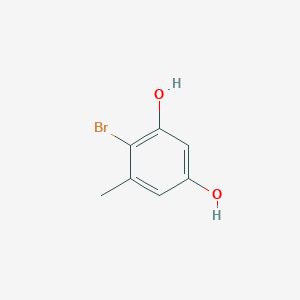

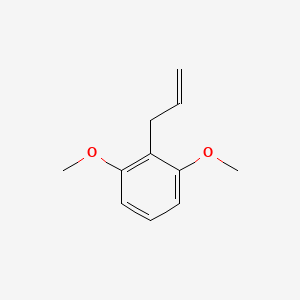

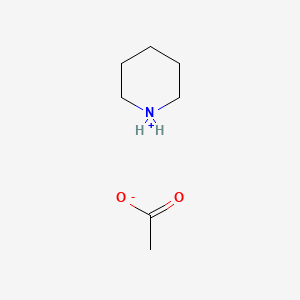

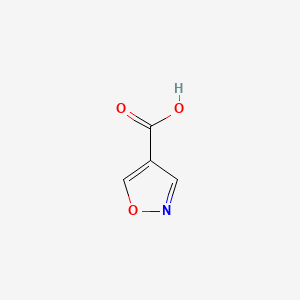

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What do we know about the structure of 3-cyano-2-fluoropyridine?

A: While specific data like molecular weight is absent from the provided research, we can infer some structural information. The name itself tells us the molecule is a pyridine ring with a fluorine atom at the 2 position and a cyano group (-CN) at the 3 position. Research by Thiyagarajan et al. [] explores the spectroscopic characteristics of this compound using FTIR, FT-Raman, and UV-Vis techniques. They also conducted NMR and NBO analysis, providing valuable insights into its electronic structure.

Q2: Are there any computational studies on this compound?

A: Yes, Thiyagarajan et al. [] performed molecular docking studies on this compound. While the specific target protein is not mentioned in the abstract, this suggests the compound's potential biological activity is being investigated.

Q3: How is this compound synthesized?

A: The paper by Gales et al. [] focuses specifically on the synthesis of 3-cyano-2-fluoropyridines. While details of the synthetic route are not provided in the abstract, this publication likely contains valuable information on reaction conditions and potential synthetic challenges.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.